Pepsinostreptin

Description

Properties

IUPAC Name |

(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(2-methylpropanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H61N5O9/c1-16(2)12-22(36-32(46)28(18(5)6)38-33(47)29(19(7)8)37-30(44)20(9)10)24(39)14-26(41)34-21(11)31(45)35-23(13-17(3)4)25(40)15-27(42)43/h16-25,28-29,39-40H,12-15H2,1-11H3,(H,34,41)(H,35,45)(H,36,46)(H,37,44)(H,38,47)(H,42,43)/t21-,22-,23-,24-,25-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPQJKICJQEMBY-DAOOESDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H61N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966015 | |

| Record name | 3,6,9,12,14,17,20-Heptahydroxy-2,16-dimethyl-11,19-bis(2-methylpropyl)-5,8-di(propan-2-yl)-4,7,10,15,18-pentaazadocosa-3,6,9,14,17-pentaen-22-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51724-57-3 | |

| Record name | 3,6,9,12,14,17,20-Heptahydroxy-2,16-dimethyl-11,19-bis(2-methylpropyl)-5,8-di(propan-2-yl)-4,7,10,15,18-pentaazadocosa-3,6,9,14,17-pentaen-22-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pepsinostreptin's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pepsinostreptin, identified as N-Isobutyrylpepstatin, is a potent inhibitor of the aspartic protease pepsin. This document provides a comprehensive overview of its mechanism of action, detailing its molecular interactions, inhibitory kinetics, and the experimental protocols utilized for its characterization. This compound operates as a competitive inhibitor, binding tightly to the active site of pepsin, thereby preventing the binding and subsequent cleavage of protein substrates. This inhibitory action is central to its potential therapeutic applications, including the prevention and treatment of peptic ulcers.

Introduction

Pepsin, a primary digestive enzyme in the stomach, plays a crucial role in the breakdown of dietary proteins. However, its proteolytic activity can also contribute to the pathogenesis of gastric and duodenal ulcers. The discovery of potent and specific pepsin inhibitors has been a significant area of research for developing gastroprotective agents. This compound, a naturally derived peptide, has emerged as a noteworthy inhibitor of pepsin. This guide delves into the core of this compound's inhibitory mechanism, providing a technical resource for researchers and professionals in drug development.

Core Mechanism of Action: Competitive Inhibition

This compound functions as a classical competitive inhibitor of pepsin. This mechanism is characterized by the inhibitor binding directly to the active site of the enzyme, the same site where the natural substrate would bind. This binding event is reversible and forms a stable enzyme-inhibitor complex.

The key to this compound's potent inhibitory activity lies in its chemical structure, which is closely related to Pepstatin. It is a peptide that contains the unusual amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). The hydroxyl group and the overall conformation of the statine residue are thought to mimic the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by pepsin. This mimicry allows this compound to bind to the active site of pepsin with high affinity.

The binding of this compound to the active site physically obstructs the entry of protein substrates, thus preventing the enzyme from carrying out its proteolytic function. The inhibition is competitive because an increase in substrate concentration can overcome the inhibition by displacing the inhibitor from the active site, in accordance with Le Chatelier's principle.

Quantitative Data on Inhibition

The table below presents IC50 values for Pepstatin A, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. These values can serve as a proxy for the high inhibitory potential of this compound.

| Inhibitor | Enzyme | Substrate | IC50 Value |

| Pepstatin A | Pepsin | Intact Carbonic Anhydrase | 34.3 ± 0.5 nM |

| Pepstatin A | Pepsin | Denatured Carbonic Anhydrase | 14.7 ± 0.2 nM |

Data sourced from publicly available research.

Experimental Protocols

Isolation and Purification of this compound

This compound is a secondary metabolite produced by certain strains of Streptomyces. The following is a general protocol for its isolation and purification, based on methods described for similar microbial products and information from U.S. Patent 3,907,764.

Methodology:

-

Fermentation: A this compound-producing strain of Streptomyces is cultivated in a suitable nutrient medium under aerobic conditions. The medium typically contains sources of carbon, nitrogen, and inorganic salts. Fermentation is carried out for a period sufficient to allow for the accumulation of the inhibitor in the culture broth.

-

Harvesting and Extraction: The culture broth is filtered to remove the mycelia. The filtrate, containing the dissolved this compound, is then subjected to adsorption chromatography using a column packed with a non-polar adsorbent resin.

-

Elution and Concentration: The adsorbed this compound is eluted from the resin using an organic solvent such as methanol or acetone. The eluate is then concentrated under reduced pressure.

-

Solvent Extraction: The concentrated solution is further purified by solvent extraction. For instance, the pH of the concentrate can be adjusted, and the inhibitor extracted into a solvent like n-butanol.

-

Chromatography: The extracted material is subjected to one or more rounds of column chromatography for further purification. Adsorbents such as alumina, silica gel, or Sephadex can be employed.

-

Crystallization: The purified this compound can be crystallized from a suitable solvent system to obtain a highly pure product.

Determination of Inhibitory Activity (Ki)

The inhibitory constant (Ki) of this compound against pepsin can be determined using enzyme kinetic studies. The following protocol outlines a general method for determining the Ki value for a competitive inhibitor.

Materials:

-

Porcine Pepsin

-

Hemoglobin (as substrate)

-

This compound (inhibitor)

-

Tris-HCl buffer (pH adjusted to the optimal pH for pepsin activity, e.g., pH 2.0)

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Enzyme and Substrate Preparation: Prepare stock solutions of pepsin and hemoglobin in the appropriate buffer. The concentration of the enzyme should be kept constant across all assays, while the substrate concentration will be varied.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the same buffer.

-

Assay Setup: Set up a series of reaction tubes. Each set will contain a fixed concentration of pepsin, a varying concentration of hemoglobin, and a fixed concentration of this compound (or no inhibitor for the control).

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme to the substrate-inhibitor mixture. Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a solution of TCA. This will precipitate the undigested hemoglobin.

-

Measurement of Product Formation: Centrifuge the tubes to pellet the precipitated protein. The supernatant, which contains the smaller, TCA-soluble peptide fragments (the product of the reaction), is collected. The absorbance of the supernatant is measured at 280 nm, which is proportional to the amount of product formed.

-

Data Analysis:

-

Plot the initial reaction velocity (rate of product formation) against the substrate concentration for each inhibitor concentration. This will generate a series of Michaelis-Menten plots.

-

To determine the Ki, the data is typically transformed into a linear plot, such as a Lineweaver-Burk plot (a plot of 1/velocity versus 1/[substrate]).

-

For a competitive inhibitor, the Lineweaver-Burk plots for different inhibitor concentrations will intersect at the y-axis (1/Vmax). The x-intercept of each line is -1/Km(app), where Km(app) is the apparent Michaelis constant in the presence of the inhibitor.

-

The Ki can be calculated from the relationship: Km(app) = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.

-

Conclusion

This compound is a potent competitive inhibitor of pepsin, acting by binding to the enzyme's active site and preventing substrate access. Its mechanism is analogous to that of the well-studied inhibitor Pepstatin, with the statine residue playing a critical role in its high-affinity binding. This detailed understanding of its mechanism of action, coupled with robust experimental protocols for its characterization, provides a solid foundation for further research and development of this compound as a potential therapeutic agent for hyperacidity-related gastric disorders. The quantitative data on its inhibitory potency, though inferred from its close analog, strongly supports its efficacy as a pepsin inhibitor. Further studies to determine the precise Ki value for this compound are warranted to fully elucidate its therapeutic potential.

The Discovery and Isolation of Pepsinostreptin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pepsinostreptin, a potent inhibitor of the aspartic protease pepsin, is a naturally occurring peptide belonging to the pepstatin family. First discovered in the culture filtrates of Streptomyces species, its isolation marked a significant advancement in the study of enzyme inhibitors. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the detailed experimental protocols and quantitative data from seminal studies. The methodologies for fermentation, extraction, purification, and activity assessment are presented to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug discovery.

Introduction

The search for specific enzyme inhibitors from microbial sources has yielded numerous compounds with significant therapeutic and research applications. In the late 1960s and early 1970s, a systematic screening of microbial culture filtrates for protease inhibitors led to the discovery of a family of potent pepsin inhibitors. These compounds, collectively known as pepstatins, were isolated from various species of the genus Streptomyces. This compound is a member of this family, characterized by its N-isobutyryl-pepstatin structure. This document details the foundational work on the discovery and isolation of this important biomolecule.

Discovery and Producing Organisms

This compound was discovered as part of a broader search for pepsin inhibitors produced by actinomycetes. Initial studies identified several producing strains, with Streptomyces testaceus and Streptomyces argenteolus var. toyonakensis being among the first to be characterized for producing these pepsin inhibitors.

Fermentation

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. The following protocol outlines a typical fermentation process.

Experimental Protocol: Fermentation

-

Inoculum Preparation: A loopful of spores and mycelia from a slant culture of Streptomyces testaceus is inoculated into a 500 ml flask containing 100 ml of a seed medium.

-

Seed Culture: The seed culture is incubated at 27°C for 48 hours on a rotary shaker. The composition of the seed medium is detailed in Table 1.

-

Production Culture: The seed culture (5 ml) is then transferred to a 500 ml flask containing 100 ml of production medium.

-

Fermentation Conditions: The production culture is incubated at 27°C for 3 to 5 days on a rotary shaker. Maximum production of this compound is typically observed between 60 and 70 hours of fermentation. The composition of the production medium is provided in Table 1.

Table 1: Fermentation Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | 20 |

| Peptone | 10 | 5 |

| Meat Extract | 5 | 3 |

| Dried Yeast | 5 | 3 |

| NaCl | 3 | 2 |

| KH₂PO₄ | - | 0.5 |

| ZnSO₄·7H₂O | - | 0.01 |

| pH | 7.0 | 7.0 |

Isolation and Purification

This compound is an intracellular and extracellular product. The following protocol describes its extraction and purification from the culture broth.

Experimental Protocol: Isolation and Purification

-

Harvesting: After fermentation, the culture broth is harvested. The mycelium is separated from the filtrate by centrifugation or filtration.

-

Extraction from Filtrate: The culture filtrate is adjusted to a pH of 8.2 and extracted with an equal volume of n-butanol.

-

Concentration: The n-butanol extract is concentrated under reduced pressure.

-

Extraction from Mycelium: The mycelial cake is extracted with methanol. The methanol extract is then concentrated.

-

Crystallization: The concentrated extracts are combined and dissolved in a minimal amount of hot methanol. Upon cooling, crude crystals of this compound are formed.

-

Recrystallization: The crude crystals are further purified by recrystallization from hot methanol to yield pure this compound.

-

Chromatographic Purification (Optional): For higher purity, silica gel column chromatography can be employed. The column is developed with a solvent system of n-butanol:acetic acid:water:butyl acetate (4:1:1:4 by volume). Fractions containing this compound are collected and crystallized.

Visualization of the Isolation and Purification Workflow

Caption: Workflow for the isolation and purification of this compound.

Characterization and Activity

Chemical and Physical Properties

This compound is a peptide with the molecular formula C₃₄H₆₃N₅O₉ and a molecular weight of 685.9 g/mol . It is insoluble in water but soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).

Mechanism of Action

This compound is a competitive inhibitor of pepsin. The unique amino acid, statine, present in its structure is believed to be responsible for its potent inhibitory activity by mimicking the transition state of peptide bond hydrolysis catalyzed by aspartic proteases.

Quantitative Analysis of Pepsin Inhibition

The inhibitory activity of this compound is determined by measuring the reduction in the rate of pepsin-catalyzed hydrolysis of a substrate, typically hemoglobin.

-

Reagents:

-

0.6% Casein or Hemoglobin solution in 0.08 M HCl-KCl buffer (pH 2.0).

-

Pepsin solution (4 µg/ml in 0.02 N HCl-0.02 M KCl buffer, pH 2.0).

-

This compound solution of varying concentrations.

-

5% Trichloroacetic acid (TCA).

-

-

Assay Procedure:

-

Pre-incubate 1.0 ml of the substrate solution at 37°C.

-

Add 0.2 ml of the this compound solution and 0.2 ml of the pepsin solution.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction by adding 2.0 ml of 5% TCA.

-

Centrifuge or filter the mixture to remove the precipitate.

-

Measure the absorbance of the supernatant at 280 nm.

-

-

Calculation: The percent inhibition is calculated by comparing the absorbance of the sample with that of a control reaction without the inhibitor. The IC₅₀ value is the concentration of this compound that causes 50% inhibition of pepsin activity.

Quantitative Data

The following table summarizes the quantitative data related to the production and activity of this compound (Pepstatin).

Table 2: Quantitative Data for this compound (Pepstatin)

| Parameter | Value | Reference |

| Yield from Fermentation | 155 mg/L | Umezawa et al., 1970 |

| IC₅₀ against Pepsin | 0.01 µg/ml | Umezawa et al., 1970 |

Visualization of the Pepsin Inhibition Assay Workflow

Caption: Workflow for the pepsin inhibition assay.

Conclusion

The discovery and isolation of this compound from Streptomyces species have provided a valuable tool for studying the mechanism of aspartic proteases and have spurred research into the development of protease inhibitors for various therapeutic applications. The detailed protocols and data presented in this guide offer a comprehensive resource for the scientific community, facilitating further research and development in this important field.

Pepsinostreptin: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pepsinostreptin, also known as N-Isobutyrylpepstatin, is a potent inhibitor of the aspartic protease pepsin. As a derivative of the well-characterized pepsin inhibitor, Pepstatin, this compound holds significant interest for researchers in enzymology, drug discovery, and gastroenterology. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols for assessing its inhibitory effects and explores the broader implications of pepsin inhibition, particularly in the context of laryngopharyngeal reflux and associated cellular signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a modified pentapeptide containing the unusual amino acid statine. Its structure is closely related to Pepstatin, with an isobutyryl group at the N-terminus.

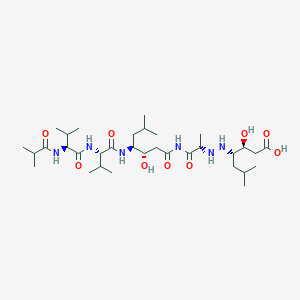

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of this compound's structure.

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C33H61N5O9 | PubChem[1] |

| Molecular Weight | 671.9 g/mol | PubChem[1] |

| IUPAC Name | (3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(2-methylpropanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid | PubChem[1] |

| Synonyms | N-Isobutyrylpepstatin, 51724-57-3 | PubChem[1] |

| XLogP3-AA | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 7 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 9 | PubChem[1] |

| Rotatable Bond Count | 18 | PubChem[1] |

| Exact Mass | 671.44692854 g/mol | PubChem[1] |

| Monoisotopic Mass | 671.44692854 g/mol | PubChem[1] |

| Topological Polar Surface Area | 244 Ų | PubChem[1] |

| Heavy Atom Count | 47 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 1050 | PubChem[1] |

Biological Activity and Mechanism of Action

This compound is a potent and specific inhibitor of pepsin, an aspartic protease that plays a crucial role in the digestion of proteins in the stomach. Its inhibitory activity is attributed to the presence of two statine residues, which are structural analogs of the tetrahedral transition state of peptide bond hydrolysis catalyzed by aspartic proteases.

Experimental Protocols

Pepsin Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the inhibitory activity of compounds like this compound against pepsin using hemoglobin as a substrate.

Diagram 2: Workflow for Pepsin Inhibition Assay

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pepsinostreptin, a potent inhibitor of the aspartic protease pepsin. By exploring its mechanism of action, research applications, and relevant experimental protocols, this document serves as a valuable resource for scientists engaged in enzyme kinetics, drug discovery, and related fields.

Introduction to this compound

This compound, also known as N-Isobutyrylpepstatin, belongs to the pepstatin family of peptidic enzyme inhibitors. These natural products are renowned for their high affinity and specificity towards aspartic proteases, with pepsin being a primary target. The core structure of these inhibitors typically features the unusual amino acid statine (4-amino-3-hydroxy-6-methylheptanoic acid), which is crucial for their inhibitory activity. This compound's ability to potently inhibit pepsin makes it a valuable tool in a variety of primary research applications, from fundamental enzymology to preclinical studies.

Mechanism of Action

This compound functions as a competitive, transition-state analog inhibitor of pepsin. The hydroxyl group of the central statine residue mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond by the enzyme. This allows this compound to bind tightly within the active site of pepsin, effectively blocking substrate access and preventing catalysis. The interaction is characterized by a low dissociation constant, indicating a high-affinity binding.

Below is a diagram illustrating the proposed mechanism of pepsin inhibition by a pepstatin-class inhibitor like this compound.

Quantitative Data on Pepsin Inhibition

While specific kinetic data for this compound (N-Isobutyrylpepstatin) is not as extensively documented as for its close analog, Pepstatin A, the available data for Pepstatin A and its derivatives provide a strong comparative context for its potency. Pepstatin A is known to be a highly potent inhibitor of pepsin with a Ki value in the picomolar range.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |

| Pepstatin A | Pepsin | ~1 x 10-10 M | Competitive |

| N-Acetyl-statine | Pepsin | 1.2 x 10-4 M | Competitive |

| N-Acetyl-alanyl-statine | Pepsin | 5.65 x 10-6 M | Competitive |

| N-Acetyl-valyl-statine | Pepsin | 4.8 x 10-6 M | Competitive |

Note: The Ki values for Pepstatin A derivatives illustrate the importance of the full peptide structure for maximal inhibitory activity. It is anticipated that this compound exhibits a potency comparable to Pepstatin A.

Primary Research Applications

The primary research applications of this compound are centered around its ability to specifically inhibit pepsin and other aspartic proteases.

-

Enzyme Kinetics and Structural Studies: this compound serves as a classic tool for studying the kinetics and mechanism of pepsin. By forming a stable complex with the enzyme, it facilitates structural biology studies, such as X-ray crystallography, to elucidate the precise interactions within the active site.

-

Control of Proteolysis: In complex biological samples, unwanted proteolysis can degrade target proteins. The addition of a protease inhibitor cocktail, often including a pepstatin derivative like this compound, is a standard procedure during protein purification and analysis to maintain protein integrity.

-

Gastroesophageal Reflux Disease (GERD) Research: Pepsin is implicated in the pathophysiology of GERD and laryngopharyngeal reflux (LPR), where its presence outside the stomach can cause tissue damage. This compound can be used in in vitro and in vivo models to investigate the role of pepsin in these conditions and to evaluate the efficacy of pepsin inhibition as a therapeutic strategy.

-

Drug Discovery: As a well-characterized inhibitor, this compound can be used as a positive control in high-throughput screening assays aimed at discovering novel pepsin inhibitors. Furthermore, its structure provides a scaffold for the rational design of new, more drug-like aspartic protease inhibitors.

Detailed Experimental Protocol: Pepsin Inhibition Assay

This section provides a detailed methodology for a standard in vitro pepsin inhibition assay, which can be adapted for use with this compound. This protocol is based on the widely used Anson method, which utilizes hemoglobin as a substrate.

Objective: To determine the inhibitory effect of this compound on the proteolytic activity of pepsin.

Materials:

-

Porcine Pepsin

-

This compound (N-Isobutyrylpepstatin)

-

Bovine Hemoglobin

-

Hydrochloric Acid (HCl)

-

Trichloroacetic Acid (TCA)

-

Spectrophotometer

-

Water bath (37°C)

-

Centrifuge

-

pH meter

Procedure:

-

Reagent Preparation:

-

Pepsin Stock Solution: Prepare a 1 mg/mL stock solution of pepsin in 10 mM HCl. Keep on ice.

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.

-

Substrate Solution (2% Hemoglobin): Dissolve 2 g of bovine hemoglobin in 100 mL of deionized water. Adjust the pH to 2.0 with 1 M HCl.

-

TCA Solution (5% w/v): Dissolve 5 g of TCA in 100 mL of deionized water.

-

-

Assay Protocol:

-

Set up a series of test tubes for different concentrations of this compound and a control (no inhibitor).

-

To each tube, add the appropriate volume of this compound stock solution to achieve the desired final concentration. Add an equal volume of solvent to the control tube.

-

Add 1 mL of the 2% hemoglobin substrate solution to each tube and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding a specific amount of pepsin solution (e.g., 100 µL of a 0.1 mg/mL working solution) to each tube.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding 2 mL of 5% TCA solution to each tube. The TCA will precipitate the undigested hemoglobin.

-

Incubate on ice for 30 minutes to ensure complete precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Carefully collect the supernatant, which contains the TCA-soluble, hydrolyzed peptide fragments.

-

Measure the absorbance of the supernatant at 280 nm using a spectrophotometer. Use a blank containing the substrate and TCA but no enzyme.

-

-

Data Analysis:

-

The absorbance at 280 nm is proportional to the amount of hydrolyzed substrate.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

The workflow for this experimental protocol is visualized below.

Conclusion

This compound is a valuable research tool for scientists studying proteolytic enzymes and their roles in health and disease. Its potent and specific inhibition of pepsin, coupled with its relationship to the well-characterized pepstatin family, makes it an ideal candidate for a range of in vitro and in vivo studies. The methodologies and data presented in this guide are intended to provide researchers with the foundational knowledge required to effectively utilize this compound in their experimental designs.

Pepsinostreptin: A Technical Guide to Target Enzyme Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pepsinostreptin is a naturally occurring peptide derivative that has garnered interest within the scientific community for its potential as an enzyme inhibitor. It belongs to a class of compounds closely related to pepstatin, a well-characterized and potent inhibitor of aspartic proteases.[1][2] Understanding the target enzyme specificity of this compound is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. This technical guide provides an in-depth overview of the enzyme classes targeted by this compound, detailed experimental protocols for assessing its inhibitory activity, and a summary of the available quantitative data for its close analog, pepstatin, to infer its likely inhibitory profile.

Target Enzyme Specificity Profile

Based on its structural similarity to pepstatin and available research, this compound's inhibitory activity is primarily directed towards a specific class of proteases.

Aspartic Proteases: The Primary Targets

This compound is recognized as an inhibitor of aspartic proteases, a family of proteolytic enzymes characterized by the presence of two aspartic acid residues in their active site that are essential for catalysis.[3] The inhibitory mechanism of pepstatin, and by extension this compound, involves mimicking the transition state of the peptide bond hydrolysis, thereby binding tightly to the active site of the enzyme.[4]

Key aspartic proteases that are known or potential targets for this compound include:

-

Pepsin: A primary digestive enzyme in the stomach. This compound is known to inhibit pepsin and can form a 1:1 complex with the enzyme.[1]

-

Cathepsin D: A lysosomal aspartic protease involved in protein degradation and cellular homeostasis.[1][5] Overexpression of cathepsin D has been implicated in certain cancers.

-

Renin: A key enzyme in the renin-angiotensin system, which regulates blood pressure.[2][6]

-

HIV-1 Protease: An essential enzyme for the replication of the human immunodeficiency virus (HIV).[2]

Other Protease Classes

-

Cysteine Proteases: There is some evidence to suggest that this compound may exhibit weak inhibitory activity against certain cysteine proteases, such as cathepsin B.[7] However, these are not considered its primary targets.

-

Metalloproteases: Current literature does not indicate that this compound has significant inhibitory activity against metalloproteases.

Quantitative Inhibition Data

While specific quantitative inhibition data (IC50 and Ki values) for this compound is limited in the available literature, the data for its close analog, pepstatin, provides valuable insights into the likely potency of this compound against various aspartic proteases.

| Enzyme Target | Substrate | Inhibitor | IC50 | Ki | Reference |

| Pepsin | Hemoglobin | Pepstatin A | 4.5 nM | - | [1] |

| Proctase | Hemoglobin | Pepstatin A | 6.2 nM | - | [1] |

| Pepsin | Casein | Pepstatin A | 150 nM | - | [1] |

| Proctase | Casein | Pepstatin A | 290 nM | - | [1] |

| Acid Protease | Casein | Pepstatin A | 520 nM | - | [1] |

| Acid Protease | Hemoglobin | Pepstatin A | 260 nM | - | [1] |

| HIV-1 Protease | - | Ahmpatinin iBu | 1.79 nM | - | [2] |

| Cathepsin B | - | Ahpatinin Ac, Pr; Pepstatin Ac, Pr; this compound | 10-29 µM | - | [7] |

Experimental Protocols

The following are detailed methodologies for key enzyme inhibition assays that can be employed to determine the target enzyme specificity and inhibitory potency of this compound.

Pepsin Inhibition Assay

This assay is based on the spectrophotometric measurement of the hydrolysis of hemoglobin by pepsin.

Materials:

-

Pepsin from porcine stomach

-

Hemoglobin from bovine blood

-

1 M and 0.01 M Hydrochloric acid (HCl)

-

5% (w/v) Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a 2% (w/v) hemoglobin solution in water and adjust the pH to 2.0 with 1 M HCl.

-

Enzyme Solution: Prepare a stock solution of pepsin (e.g., 1 mg/mL) in cold 0.01 M HCl. Dilute to the desired final concentration just before use.

-

Inhibitor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay Reaction:

-

In a test tube, combine the hemoglobin substrate solution and a specific concentration of the this compound solution.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the pepsin solution.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 10 minutes).

-

-

Reaction Termination: Stop the reaction by adding 5% TCA. This will precipitate the undigested hemoglobin.

-

Measurement:

-

Centrifuge the tubes to pellet the precipitated protein.

-

Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of hydrolyzed hemoglobin.

-

-

Data Analysis: Compare the absorbance values of the reactions with and without the inhibitor to determine the percent inhibition and calculate the IC50 value.

Cathepsin D Inhibition Assay

This assay typically uses a fluorogenic substrate to measure cathepsin D activity.

Materials:

-

Human liver cathepsin D

-

Fluorogenic cathepsin D substrate (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-d-Arg-NH2)

-

Assay buffer (e.g., 100 mM sodium acetate, 1 M NaCl, pH 3.5)

-

This compound

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of cathepsin D, the fluorogenic substrate, and this compound in the assay buffer.

-

Assay Reaction:

-

In a microplate well, add the assay buffer, a specific concentration of this compound, and the cathepsin D enzyme.

-

Pre-incubate at room temperature for a defined period.

-

Initiate the reaction by adding the fluorogenic substrate.

-

-

Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 460 nm).

-

Data Analysis: The rate of the reaction is proportional to the slope of the fluorescence versus time plot. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Renin Inhibition Assay

This assay measures the ability of an inhibitor to block the renin-catalyzed cleavage of angiotensinogen.

Materials:

-

Human recombinant renin

-

Renin substrate (e.g., a synthetic peptide with a fluorophore and a quencher)

-

Assay buffer

-

This compound

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of renin, the substrate, and this compound in the assay buffer.

-

Assay Reaction:

-

In a microplate well, combine the renin enzyme and different concentrations of this compound.

-

Pre-incubate the mixture.

-

Start the reaction by adding the renin substrate.

-

-

Measurement: Measure the increase in fluorescence as the substrate is cleaved, separating the fluorophore and quencher.

-

Data Analysis: Determine the reaction rates from the fluorescence data and calculate the percent inhibition and IC50 value for this compound.

HIV-1 Protease Inhibition Assay

This assay utilizes a synthetic peptide substrate that fluoresces upon cleavage by HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

HIV-1 Protease substrate (fluorogenic)

-

Assay Buffer

-

This compound

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of HIV-1 protease, the fluorogenic substrate, and this compound.

-

Assay Reaction:

-

In a microplate, add the assay buffer, this compound at various concentrations, and the HIV-1 protease.

-

Incubate at room temperature for approximately 15 minutes.

-

Initiate the reaction by adding the substrate.

-

-

Measurement: Monitor the fluorescence signal (e.g., Ex/Em = 330/450 nm) over time.

-

Data Analysis: Calculate the rate of substrate cleavage and determine the inhibitory effect of this compound to find its IC50 value.

Visualizations

Experimental Workflow for Determining Inhibitor Specificity

References

- 1. Crystal structures of native and inhibited forms of human cathepsin D: implications for lysosomal targeting and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the renin-angiotensinogen reaction by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protease inhibitors effectively block cell-to-cell spread of HIV-1 between T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode of inhibition of acid proteases by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative pepstatin inhibition studies on individual human pepsins and pepsinogens 1,3 and 5(gastricsin) and pig pepsin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biochemical and Biophysical Landscape of Pepsinostreptin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the biochemical and biophysical properties of Pepsinostreptin, a potent inhibitor of aspartic proteases, primarily targeting pepsin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanism of action, key quantitative data, detailed experimental methodologies, and its influence on cellular signaling pathways.

Core Properties of this compound

This compound, also known as N-Isobutyrylpepstatin, is a peptide-based enzyme inhibitor. It is structurally and functionally analogous to Pepstatin A, a well-characterized inhibitor of aspartic proteases.[1][2] this compound exhibits a strong inhibitory effect on pepsin and other aspartic proteases by forming a stable, non-covalent complex with the enzyme's active site.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound (and its close analog, Pepstatin A), providing a comparative overview for researchers.

| Property | Value | Enzyme | Notes | Reference |

| Ki | ~1 x 10⁻¹⁰ M | Pepsin | Indicates very tight binding. | [3] |

| IC₅₀ | <0.005 µM | Pepsin | Concentration for 50% inhibition. | [1] |

| IC₅₀ | 4.5 nM | Pepsin | For an inhibitor from Streptomyces sp. MBR04. | |

| Ki | 4.0 nM | Pepsin | For an inhibitor from Streptomyces sp. MBR04. |

| Solvent | Solubility | Notes | Reference |

| DMSO | ~12.5 mg/mL (>34.3 mg/mL also reported) | Purge with inert gas. | [1][4] |

| Ethanol | ~1 mg/mL | Gentle warming may be required. | [5] |

| Dimethylformamide | ~3.3 mg/mL | Purge with inert gas. | [1] |

| Water | Sparingly soluble | [3] | |

| PBS (Water-Soluble Pepstatin) | 60 mg/mL | A semi-synthetic, more hydrophilic version. |

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of this compound.

Pepsin Inhibition Assay

This protocol is adapted from standard spectrophotometric methods for determining pepsin activity and its inhibition.

Objective: To determine the inhibitory potency (IC₅₀) of this compound against pepsin.

Materials:

-

Porcine gastric mucosa pepsin

-

Hemoglobin (as substrate)

-

Trichloroacetic acid (TCA)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Hydrochloric acid (HCl) for pH adjustment

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of pepsin in 10 mM HCl.

-

Prepare a 2.5% (w/v) hemoglobin stock solution in water, adjust the pH to 2.0 with HCl, and bring to a final concentration of 2.0% (w/v).

-

Prepare a 5% (w/v) TCA solution.

-

Prepare a serial dilution of this compound stock solution.

-

-

Assay Protocol:

-

In a series of test tubes, add a fixed amount of pepsin solution.

-

Add increasing concentrations of the this compound solution to the respective tubes. Include a control with no inhibitor.

-

Pre-incubate the pepsin-inhibitor mixtures at 37°C for a defined period (e.g., 10 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding the pre-warmed hemoglobin substrate to each tube.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding the 5% TCA solution. This will precipitate the undigested hemoglobin.

-

Centrifuge the tubes to pellet the precipitated protein.

-

Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of TCA-soluble peptides produced by pepsin activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound binding to pepsin, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Materials:

-

Isothermal Titration Calorimeter

-

Purified pepsin

-

This compound

-

Dialysis buffer (e.g., 20 mM sodium acetate, pH 4.0)

Procedure:

-

Sample Preparation:

-

Dialyze both pepsin and this compound extensively against the same buffer to minimize heat of dilution effects.

-

Determine the accurate concentrations of the protein and inhibitor solutions.

-

Degas both solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the pepsin solution into the sample cell of the calorimeter. A typical starting concentration is in the low micromolar range (e.g., 10-50 µM).

-

Load the this compound solution into the injection syringe at a concentration 10-20 times higher than the pepsin concentration.

-

Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

-

Perform a series of injections of the this compound solution into the pepsin solution.

-

A control experiment involving the injection of this compound into the buffer should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.

-

Subtract the heat of dilution from the heat of binding.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).[6][7]

-

Differential Scanning Calorimetry (DSC)

Objective: To assess the thermal stability of pepsin in the presence and absence of this compound.

Materials:

-

Differential Scanning Calorimeter

-

Purified pepsin

-

This compound

-

Appropriate buffer (e.g., KCl/HCl for pH 1.0-4.0)

Procedure:

-

Sample Preparation:

-

DSC Experiment:

-

Load the protein solution into the sample cell and the buffer into the reference cell.

-

Set the temperature range for the scan (e.g., 10°C to 100°C) and the scan rate (e.g., 60°C/hour).

-

Perform the scan and record the differential heat capacity as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

-

Calculate the calorimetric enthalpy (ΔHcal) by integrating the area under the unfolding peak.

-

Compare the Tm and ΔHcal values of pepsin with and without this compound to evaluate the change in thermal stability upon inhibitor binding.[9][10]

-

Influence on Cellular Signaling Pathways

Recent studies have indicated that pepsin, the target of this compound, can modulate several key cellular signaling pathways, particularly in the context of laryngopharyngeal reflux and carcinogenesis.[11] Understanding these pathways is crucial for researchers investigating the broader biological effects of pepsin inhibition.

Pepsin-Induced Cell Proliferation and Oncogenic Signaling

Pepsin has been shown to promote the proliferation of laryngeal and pharyngeal epithelial cells.[12] This effect is mediated, at least in part, through the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascades.

Caption: Pepsin-induced activation of the EGFR signaling pathway leading to cell proliferation.

Modulation of NF-κB, TRAIL, and Notch Signaling

Pepsin exposure can lead to significant changes in the expression of genes involved in the NF-κB, TRAIL, and Notch signaling pathways.[11] These pathways are critical regulators of inflammation, apoptosis, and cell fate determination.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound | C33H61N5O9 | CID 5462499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. apexbt.com [apexbt.com]

- 5. Pepstatin A | Cell Signaling Technology [cellsignal.com]

- 6. Revisiting the enzymatic kinetics of pepsin using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thermal stability of pepsin: A predictive thermodynamic model of a multi-domain protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pepsin promotes laryngopharyngeal neoplasia by modulating signaling pathways to induce cell proliferation | PLOS One [journals.plos.org]

- 12. Pepsin promotes proliferation of laryngeal and pharyngeal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Inhibition: A Technical Guide to the Binding Kinetics of Pepsinostreptin and its Analogs to Aspartic Proteases

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of the binding kinetics of Pepsinostreptin and its close analog, pepstatin, to the family of aspartic proteases. Aspartic proteases are a critical class of enzymes involved in a myriad of physiological processes, including digestion (pepsin), cellular protein turnover (cathepsin D), and blood pressure regulation (renin). They are also key targets in various pathologies, most notably in viral replication (e.g., HIV protease). This compound, a naturally occurring peptide aldehyde, and its well-studied relative, pepstatin, are potent, slow-binding inhibitors of these enzymes, making them invaluable tools for research and as scaffolds for drug design.

This guide provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for kinetic analysis, and visual representations of the underlying mechanisms and workflows to facilitate a deeper understanding of these crucial molecular interactions. While specific kinetic data for this compound is limited in publicly available literature, the extensive data on pepstatin, a structurally and functionally similar compound, provides a robust framework for understanding the binding characteristics of this class of inhibitors.

Data Presentation: A Comparative Look at Inhibition Constants

The inhibitory potency of compounds like this compound and pepstatin is typically quantified by the inhibition constant (K_i), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. Lower K_i values indicate a more potent inhibitor. The following table summarizes the reported K_i values for pepstatin and its derivatives against several key aspartic proteases.

| Inhibitor | Aspartic Protease | K_i Value | pH of Assay | Comments |

| Pepstatin | Porcine Pepsin | < 1 nM[1] | 4.0 | Extremely potent inhibitor. |

| Pepstatin | Porcine Pepsin | ~1 x 10⁻¹⁰ M[2] | Not Specified | Demonstrates very high affinity. |

| Pepstatin Analogue (with His at P2) | Porcine Pepsin | 150 nM[1] | 4.0 | Substitution at the P2 position significantly reduces potency. |

| Pepstatin | Human Cathepsin D | ~5 x 10⁻¹⁰ M[3] | 3.5 | Exhibits tight binding at acidic pH. |

| Pepstatinyl-glycine | Human Cathepsin D | 5 x 10⁻¹⁰ M to 2 x 10⁻⁶ M[3] | 5.0 to 6.4 | Binding affinity is highly pH-dependent. |

| Pepstatin | Human Renin | ~1.2 x 10⁻⁶ M[2] | 5.7 | Competitive inhibitor. |

| Pepstatin | Human Renin | 10⁻⁵ M for 50% inhibition | 7.4 | Inhibition is less potent at neutral pH.[2] |

| Pepstatin Analogue (ES-254) | Cathepsin D | IC₅₀ of 1.4 x 10⁻⁵ M[4] | Not Specified | Also shows some inhibition of pepsin and angiotensin-converting enzyme.[4] |

| Pepstatin Analogue (ES-254) | Pepsin | IC₅₀ of 4.2 x 10⁻⁵ M[4] | Not Specified | |

| Aspartic Protease Inhibitor from Streptomyces sp. MBR04 | Pepsin | 4 nM[5] | Not Specified | A slow-tight binding inhibitor.[5] |

Note: The inhibitory activity of pepstatin and its analogs is often characterized by a slow-binding mechanism. This means that the inhibition develops over time, and the initial interaction is followed by a slower conformational change that leads to a tighter binding complex. This phenomenon is crucial for understanding the full inhibitory potential of these compounds.

The Mechanism of Inhibition: A Slow Embrace

The interaction of this compound and pepstatin with aspartic proteases is a classic example of slow-tight binding inhibition. This two-step mechanism can be visualized as an initial, rapid formation of an enzyme-inhibitor complex (EI), followed by a slower isomerization to a more stable, tightly bound complex (EI*).

This slow isomerization step is often the rate-limiting step in the overall inhibition process and is responsible for the time-dependent increase in inhibition observed with these compounds. The very slow dissociation of the inhibitor from the EI* complex contributes to their high potency.

Experimental Protocols: Unraveling the Kinetics

The determination of the binding kinetics of inhibitors like this compound involves a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited in the literature.

Continuous Spectrophotometric Assay for Enzyme Inhibition

This method is commonly used to determine the inhibition constant (K_i) by measuring the rate of substrate hydrolysis in the presence and absence of the inhibitor.

Principle: The aspartic protease cleaves a specific substrate, leading to a change in absorbance that can be monitored over time. The initial velocity of the reaction is measured at different substrate and inhibitor concentrations.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the aspartic protease (e.g., porcine pepsin) in an appropriate buffer (e.g., 10 mM HCl for pepsin).

-

Prepare a stock solution of the substrate (e.g., hemoglobin) in the same buffer.

-

Prepare a series of dilutions of the inhibitor (this compound or its analog) in the assay buffer.

-

-

Assay Procedure:

-

In a temperature-controlled cuvette (e.g., at 37°C), add the assay buffer and the substrate.

-

Add a specific concentration of the inhibitor and incubate for a pre-determined time to allow for the slow-binding interaction to reach equilibrium.

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the change in absorbance at a specific wavelength (e.g., 280 nm for the release of TCA-soluble peptides from hemoglobin) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot.

-

Plot the reciprocal of the initial velocity (1/v₀) against the reciprocal of the substrate concentration (1/[S]) in a Lineweaver-Burk plot for each inhibitor concentration.

-

Alternatively, use non-linear regression to fit the data to the Michaelis-Menten equation modified for competitive, non-competitive, or mixed-type inhibition to determine the K_i value.

-

Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

SPR is a powerful label-free technique for measuring the association (k_on) and dissociation (k_off) rates of inhibitor binding in real-time.

Principle: The aspartic protease is immobilized on a sensor chip. The binding of the inhibitor to the immobilized enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

-

Immobilization of the Enzyme:

-

Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the aspartic protease solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the inhibitor (analyte) over the immobilized enzyme surface at a constant flow rate.

-

Monitor the association phase, where the SPR signal increases as the inhibitor binds to the enzyme.

-

Switch back to buffer flow to monitor the dissociation phase, where the SPR signal decreases as the inhibitor dissociates from the enzyme.

-

-

Data Analysis:

-

The association and dissociation curves are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model or a two-state model for slow-tight binding) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).

-

The equilibrium dissociation constant (K_D), which is equivalent to K_i for a competitive inhibitor, can be calculated as k_off / k_on.

-

Stopped-Flow Fluorescence Spectroscopy for Rapid Kinetics

This technique is ideal for studying the rapid pre-steady-state kinetics of inhibitor binding, including the initial encounter and subsequent conformational changes.

Principle: Solutions of the enzyme and inhibitor are rapidly mixed, and the change in fluorescence of the enzyme (often due to tryptophan residues) upon inhibitor binding is monitored on a millisecond timescale.

Protocol:

-

Sample Preparation:

-

Prepare solutions of the aspartic protease and the inhibitor in a suitable buffer. The concentrations should be chosen to allow for the observation of the binding event within the dead time of the instrument.

-

-

Stopped-Flow Measurement:

-

Load the enzyme and inhibitor solutions into separate syringes of the stopped-flow instrument.

-

Rapidly mix the two solutions, and monitor the change in fluorescence emission at a specific wavelength (e.g., exciting at 280 nm and monitoring emission at 340 nm) as a function of time.

-

-

Data Analysis:

-

The resulting kinetic traces are fitted to exponential equations to determine the observed rate constants (k_obs) for the binding process.

-

By performing the experiment at different inhibitor concentrations, the individual rate constants (k_on and k_off) for the binding steps can be elucidated.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the binding kinetics of an inhibitor to an aspartic protease.

Conclusion

The potent and specific inhibition of aspartic proteases by this compound and its analogs, like pepstatin, is a subject of significant interest in both fundamental enzymology and drug discovery. Their characteristic slow-tight binding mechanism, resulting in very low inhibition constants, makes them powerful tools for modulating the activity of these enzymes. A thorough understanding of their binding kinetics, obtained through a combination of robust experimental techniques, is essential for the rational design of novel therapeutics targeting aspartic proteases. While a comprehensive kinetic dataset for this compound remains to be fully elucidated in the public domain, the wealth of information available for the closely related pepstatin provides a solid foundation for future research and development in this critical area of medicinal chemistry.

References

- 1. Inhibition of porcine pepsin by two substrate analogues containing statine. The effect of histidine at the P2 subsite on the inhibition of aspartic proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of human plasma renin activity by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of human cathepsin D with the inhibitor pepstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly potent and specific inhibitors of human renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery of Pepstatin: A Seminal Peptide in Protease Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Findings and Methodologies in the Discovery of Pepstatin.

In 1970, a team of Japanese scientists led by Hamao Umezawa at the Institute of Microbial Chemistry in Tokyo reported the discovery of a potent new inhibitor of the enzyme pepsin.[1][2] This compound, which they named Pepstatin, was isolated from the culture filtrates of various species of Actinomycetes. The discovery, detailed in their seminal paper "Pepstatin, a new pepsin inhibitor produced by Actinomycetes" published in The Journal of Antibiotics, marked a significant milestone in the study of protease inhibitors and has had a lasting impact on biochemistry and pharmacology. This technical guide provides a comprehensive overview of the original research, detailing the experimental protocols, quantitative data, and the foundational understanding of Pepstatin's mechanism of action as presented in the early literature.

It is important to note that the user's original query referred to "Pepsinostreptin." Extensive research revealed no such compound in the scientific literature, and it is highly probable that this was a misspelling of "Pepstatin," the well-documented and historically significant pepsin inhibitor.

Physicochemical Properties of Pepstatin

The initial characterization of Pepstatin by Umezawa and his team revealed a peptide of low molecular weight with distinct physicochemical properties. These findings were crucial for its subsequent purification and structural elucidation.

| Property | Observation |

| Molecular Weight | 600-730 |

| Appearance | Crystalline solid |

| Solubility | Slightly soluble in water. Soluble in methanol, ethanol, and butanol. More soluble in methanol containing calcium chloride. |

| Stability | Stable in solutions with a pH range of 2.0 to 9.0, even when heated at 60°C. |

| Chemical Nature | Acidic, containing a carboxyl group. |

Experimental Protocols

The following sections detail the key experimental methodologies employed by Umezawa's group in the discovery, isolation, and characterization of Pepstatin, based on their 1970 paper and a related patent filed in the same year.

Fermentation for Pepstatin Production

The production of Pepstatin was achieved through the cultivation of a Pepstatin-producing strain of Actinomycetes under specific fermentation conditions.

-

Fermentation Vessel: A 200-liter stainless steel fermenter was used, containing 100 liters of medium.

-

Medium Composition: The aqueous medium contained essential carbon and nitrogen sources to support the growth of the actinomycetes.

-

Inoculation: The fermenter was sterilized and then inoculated with the Pepstatin-producing organism.

-

Aeration: The fermentation was carried out under aerobic conditions with an aeration rate of 100 liters of sterile air per minute.

-

Fermentation Time: The production of Pepstatin reached its maximum after 45 to 60 hours of fermentation.

Isolation and Purification of Pepstatin

Pepstatin was found to be present in both the culture liquid and the mycelial mass of the fermentation broth. The isolation and purification process was designed to efficiently extract the compound from both sources.

-

Extraction from Culture Filtrate:

-

The culture filtrate was extracted with a water-immiscible solvent in which Pepstatin is more soluble, such as butanol.

-

Alternatively, the culture filtrate could be concentrated by distillation under reduced pressure, and the resulting residue extracted with organic solvents like methanol or butanol.

-

-

Extraction from Mycelium:

-

The mycelial mass was extracted with acidic methanol containing calcium chloride, which was found to enhance the solubility of Pepstatin.

-

-

Combined Extraction:

-

A one-step extraction from the entire cultured broth (including mycelium) could be performed using a water-immiscible solvent like propanol, butanol, or amyl alcohol.

-

-

Purification:

-

Adsorption Chromatography: The crude extract could be purified using adsorption methods with materials such as active carbon, ion-exchange resins, alumina, or silica gel. The acidic nature of Pepstatin, due to its carboxyl group, made it suitable for purification using basic ion-exchange resins.

-

Crystallization: The purified Pepstatin was crystallized from a suitable solvent, with methanol being a prime example. Evaporation of a butanol extract from a high-yield fermentation could also directly lead to the crystallization of Pepstatin.[3]

-

Pepsin Inhibition Assay

The inhibitory activity of Pepstatin against pepsin was a cornerstone of its discovery. While the original 1970 paper does not provide an exhaustive step-by-step protocol, subsequent publications and established methods of the era allow for a reconstruction of the likely assay used. A common method for measuring pepsin activity at the time was the Anson assay, which involves the hydrolysis of hemoglobin.

-

Substrate: A 2.5% (w/v) solution of denatured hemoglobin was used as the substrate for pepsin.

-

Enzyme: A solution of pepsin was prepared in 0.01 N HCl.

-

Inhibitor: Pepstatin was dissolved in an appropriate solvent and added to the reaction mixture at various concentrations.

-

Assay Conditions: The reaction was carried out at 37°C in an acidic buffer (pH around 2.0) to ensure optimal pepsin activity.

-

Procedure:

-

The hemoglobin substrate was pre-incubated at 37°C.

-

Pepsin and the inhibitor (or a control without inhibitor) were added to the substrate to initiate the reaction.

-

The reaction was allowed to proceed for a defined period, typically 10 minutes.

-

The reaction was stopped by the addition of 5% trichloroacetic acid (TCA), which precipitates the undigested hemoglobin.

-

The mixture was filtered to remove the precipitated protein.

-

The absorbance of the clear filtrate was measured at 280 nm. The absorbance is proportional to the amount of TCA-soluble hydrolysis products (peptides and amino acids) released by pepsin activity.

-

-

Quantification of Inhibition: The percentage of inhibition was calculated by comparing the absorbance of the samples containing Pepstatin to the absorbance of the control sample without the inhibitor.

Inhibitory Activity of Pepstatin

Pepstatin was found to be a highly potent and specific inhibitor of pepsin and other acid proteases.

| Enzyme | Inhibitory Effect |

| Pepsin | Strong inhibition. |

| Gastricsin | Inhibition observed, but weaker than against pepsin.[4] |

| Other Acid Proteases | Broad inhibitory activity against various acid proteases.[4] |

The inhibitory mechanism of Pepstatin was later elucidated to be due to its unique structure, particularly the presence of the unusual amino acid statine. This residue is thought to mimic the transition state of peptide bond hydrolysis by aspartic proteases, leading to tight, non-covalent binding to the enzyme's active site.[5]

Conclusion

The discovery of Pepstatin by Umezawa and his colleagues was a landmark achievement that not only introduced a powerful new tool for studying proteases but also opened up new avenues for drug development. The methodologies they developed for its production, isolation, and characterization laid the groundwork for future research in the field of enzyme inhibitors. This technical guide, by revisiting the original seminal papers, provides a detailed look into the foundational science that established Pepstatin as a cornerstone of protease research.

References

- 1. Pepstatin, a new pepsin inhibitor produced by Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pepstatin, a new pepsin inhibitor produced by Actinomycetes. | Semantic Scholar [semanticscholar.org]

- 3. US3740319A - Biologically active substance,pepstatin and production processes thereof - Google Patents [patents.google.com]

- 4. EFFECT OF PEPSTATIN ON ACID PROTEASES [jstage.jst.go.jp]

- 5. MECHANISM OF INHIBITION OF PEPSIN BY PEPSTATIN [jstage.jst.go.jp]

Structural Analogs of Pepsinostreptin: A Technical Guide to Aspartic Protease Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural analogs of Pepsinostreptin, a potent, naturally occurring inhibitor of aspartic proteases. More commonly known in scientific literature as pepstatin, this peptide and its synthetic analogs are invaluable tools for studying the function of enzymes such as pepsin and renin and serve as foundational scaffolds for the development of therapeutic agents. This document provides a comprehensive overview of their structure-activity relationships, detailed experimental protocols for their synthesis and evaluation, and a visualization of their impact on the Renin-Angiotensin System.

Core Concepts: The Mechanism of Inhibition

This compound and its analogs function as transition-state analog inhibitors of aspartic proteases. The key structural feature responsible for this potent inhibition is the unusual amino acid statine, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. The hydroxyl group of the statine residue mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond by the enzyme. This stable interaction with the two catalytic aspartate residues in the active site of the protease leads to tight, reversible binding and potent inhibition.

Data Presentation: Quantitative Inhibition of Pepsin and Renin

The inhibitory potency of this compound analogs is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the quantitative data for a selection of analogs, highlighting the impact of structural modifications on their activity against porcine pepsin and human renin.

Table 1: Inhibition of Porcine Pepsin by this compound Analogs

| Analog Name/Structure | Modification Highlights | Kᵢ (nM) |

| Iva-Val-Val-Sta-Ala-Sta-OH (Pepstatin A) | Natural Product | ~0.1 |

| Iva-Val-(3S,4S)-Sta-Ala-NHiC₅H₁₁ | C-terminal modification | 1.0 |

| Iva-Val-(3S,4S)-AHPPA-Ala-NHiC₅H₁₁ | Statine replaced with AHPPA¹ | 0.9 |

| Iva-Val-(3R,4S)-Sta-Ala-NHiC₅H₁₁ | Altered stereochemistry at the hydroxyl group of statine | >100 |

| Acetyl-Val-Sta-OH | Truncated analog | 4800 |

| Acetyl-Ala-Sta-OH | Truncated analog | 5650 |

| Acetyl-Sta-OH | Minimal inhibitory fragment | 120000 |

¹AHPPA: (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid

Table 2: Inhibition of Human Renin by this compound Analogs

| Analog Name/Structure | Modification Highlights | IC₅₀ (µM)[1] |

| Pepstatin A | Natural Product | ~17 |

| Pepstatyl-L-arginine methyl ester | C-terminal addition of Arg-OMe for improved solubility | 41 |

| Pepstatyl-L-aspartic acid | C-terminal addition of Asp for improved solubility | 5.8 |

| Pepstatyl-L-glutamic acid | C-terminal addition of Glu for improved solubility | Not Reported |

| Pepstatyl-L-aspartyl-L-arginine | C-terminal addition of Asp-Arg for improved solubility | 20 |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol outlines the manual synthesis of a generic this compound analog using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Statine-OH)

-

Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal carboxylic acids)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Syringe reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours in the reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of HOBt, and 3 equivalents of DIC in DMF.

-

Pre-activate the mixture for 15-20 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours with gentle agitation.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized analog by mass spectrometry and analytical RP-HPLC.

Pepsin Inhibition Assay (Hemoglobin Substrate)

This protocol is a classic method for determining the inhibitory activity of compounds against pepsin, based on the spectrophotometric measurement of hemoglobin degradation products.

Materials:

-

Porcine pepsin

-

Bovine hemoglobin

-

Hydrochloric acid (HCl)

-

Trichloroacetic acid (TCA)

-

Test inhibitors (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer and cuvettes

-

Water bath at 37°C

Procedure:

-

Reagent Preparation:

-

Pepsin solution: Prepare a stock solution of pepsin (e.g., 1 mg/mL) in 10 mM HCl. Dilute to the desired final concentration just before use.

-

Hemoglobin substrate: Prepare a 2% (w/v) solution of bovine hemoglobin in water and adjust the pH to 2.0 with HCl.

-

TCA solution: Prepare a 5% (w/v) TCA solution in water.

-

-

Assay Procedure:

-

Set up a series of test tubes for each inhibitor concentration, a positive control (no inhibitor), and a blank (no enzyme).

-

To each tube, add the hemoglobin substrate and pre-incubate at 37°C for 5 minutes.

-

Add the test inhibitor solution to the respective tubes.

-

Initiate the reaction by adding the pepsin solution to all tubes except the blank. Add an equal volume of 10 mM HCl to the blank.

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the 5% TCA solution to all tubes. This will precipitate the undigested hemoglobin.

-

Incubate on ice for 10 minutes to ensure complete precipitation.

-

Centrifuge the tubes to pellet the precipitated protein.

-

Carefully collect the supernatant, which contains the TCA-soluble digested peptide fragments.

-

-

Data Analysis:

-

Measure the absorbance of the supernatant at 280 nm.

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ can be determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

-

Renin Inhibition Assay (FRET-based)

This protocol describes a common method for measuring renin inhibition using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Materials:

-

Human recombinant renin

-

FRET peptide substrate for renin (e.g., containing a fluorophore and a quencher)

-

Assay buffer (e.g., Tris or MES buffer at a pH of 6.0-7.4)

-

Test inhibitors (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of renin in assay buffer.

-

Prepare a stock solution of the FRET substrate in assay buffer or DMSO.

-

Prepare serial dilutions of the test inhibitors in assay buffer.

-

-

Assay Procedure:

-

To the wells of the 96-well plate, add the assay buffer.

-

Add the test inhibitor dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the renin solution to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the FRET substrate solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately place the microplate in the fluorescence reader, pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorophore-quencher pair of the FRET substrate.

-

The rate of the reaction (slope of the fluorescence intensity versus time curve) is proportional to the renin activity.

-

Calculate the percentage of inhibition for each inhibitor concentration based on the reaction rates.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Mandatory Visualizations

Mechanism of Action: Aspartic Protease Inhibition

The following diagram illustrates the competitive inhibition mechanism of a this compound analog on an aspartic protease.